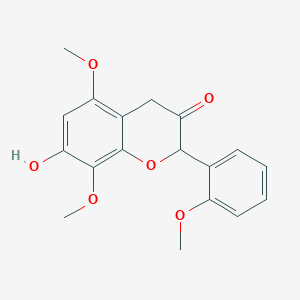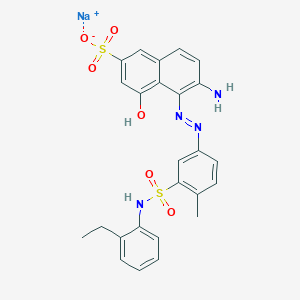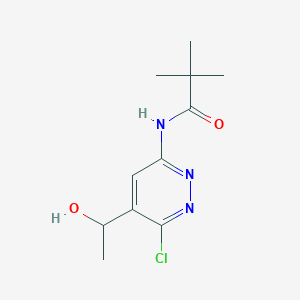
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves several steps. One common method includes the reaction of 6-chloro-3-pyridazinone with 1-hydroxyethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with pivaloyl chloride to yield the final compound . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: This compound has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
相似化合物的比较
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their functional groups and pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
N-[6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H16ClN3O2/c1-6(16)7-5-8(14-15-9(7)12)13-10(17)11(2,3)4/h5-6,16H,1-4H3,(H,13,14,17) |
InChI 键 |
VZIKLQCFGIOIDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=NN=C1Cl)NC(=O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


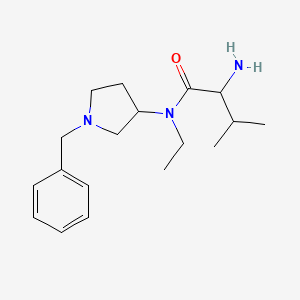
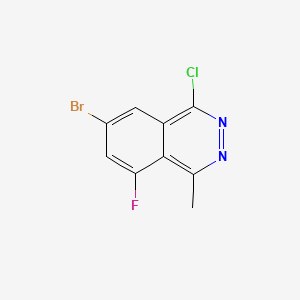
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)

![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
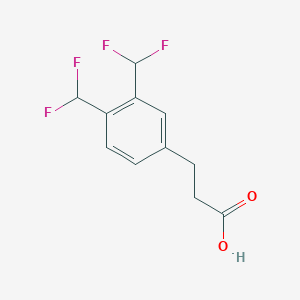
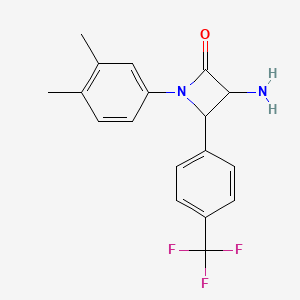
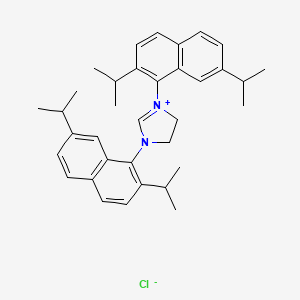
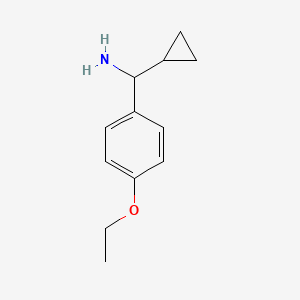
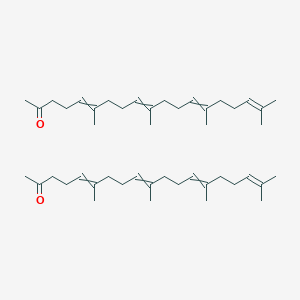
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
